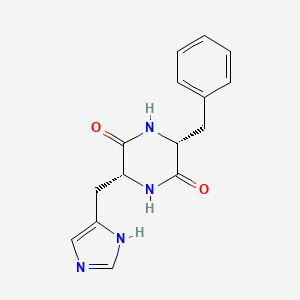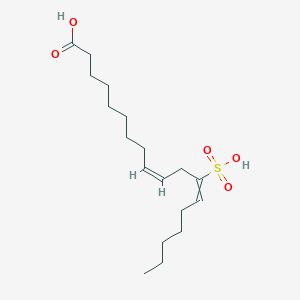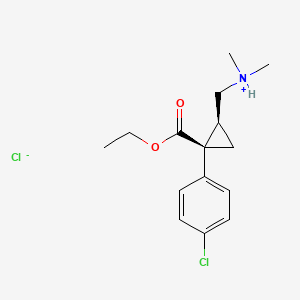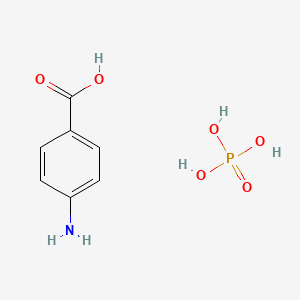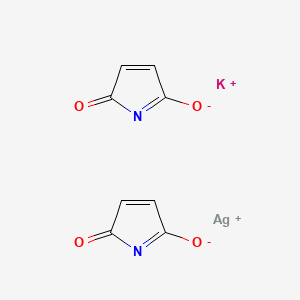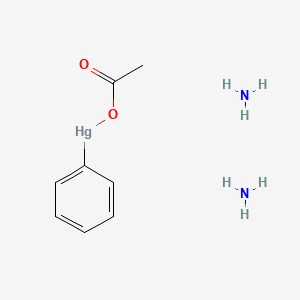
Mercury, (acetato-kappaO)diamminephenyl-, (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Acetato-O)diamminephenylmercury is an organomercurial compound with the molecular formula C8H14HgN2O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Acetato-O)diamminephenylmercury typically involves the reaction of phenylmercuric acetate with ammonia and acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired compound .
Industrial Production Methods
it is likely that similar methods to those used in laboratory synthesis are employed, with adjustments for scale and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(Acetato-O)diamminephenylmercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different mercury-containing products.
Reduction: Reduction reactions can convert (Acetato-O)diamminephenylmercury into other organomercurial compounds.
Substitution: The acetate group in the compound can be substituted with other ligands, resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of (Acetato-O)diamminephenylmercury include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions .
Major Products
The major products formed from the reactions of (Acetato-O)diamminephenylmercury depend on the specific reaction conditions and reagents used. These products often include other organomercurial compounds with different functional groups .
Applications De Recherche Scientifique
(Acetato-O)diamminephenylmercury has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological effects and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of (Acetato-O)diamminephenylmercury involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmercuric acetate: Similar in structure but lacks the diammine and acetate groups.
Mercury(II) acetate: Contains mercury and acetate but does not have the phenyl and diammine groups.
Phenylmercuric nitrate: Another organomercurial compound with different functional groups.
Propriétés
Numéro CAS |
68201-97-8 |
|---|---|
Formule moléculaire |
C8H14HgN2O2 |
Poids moléculaire |
370.80 g/mol |
Nom IUPAC |
acetyloxy(phenyl)mercury;azane |
InChI |
InChI=1S/C6H5.C2H4O2.Hg.2H3N/c1-2-4-6-5-3-1;1-2(3)4;;;/h1-5H;1H3,(H,3,4);;2*1H3/q;;+1;;/p-1 |
Clé InChI |
SEIWBXMZFMSKOP-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)O[Hg]C1=CC=CC=C1.N.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


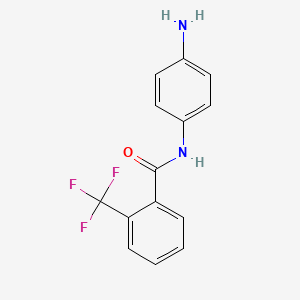
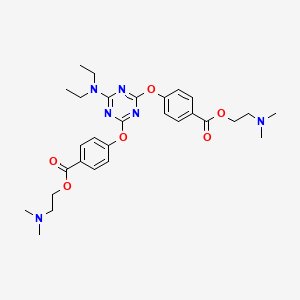
![(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate](/img/structure/B13776826.png)
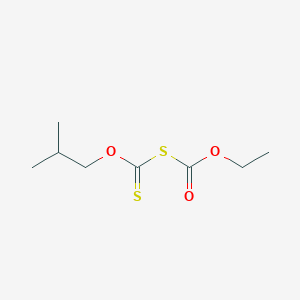
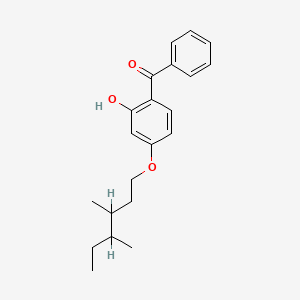
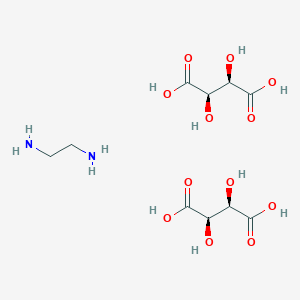
![Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13776835.png)
![strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13776837.png)
![[4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate](/img/structure/B13776853.png)
